beta,4-Dimethylcyclohex-3-ene-1-propionic acid
Description
β,4-Dimethylcyclohex-3-ene-1-propionic acid is a cyclohexene derivative featuring a propionic acid side chain substituted at position 1, with methyl groups at the β (position 2) and position 4 of the cyclohexene ring. This structural configuration imparts unique physicochemical properties, such as moderate lipophilicity due to the methyl substituents and the unsaturated cyclohexene ring.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylcyclohex-3-en-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-8-3-5-10(6-4-8)9(2)7-11(12)13/h3,9-10H,4-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUREYWIIIRLGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90983373 | |
| Record name | 3-(4-Methylcyclohex-3-en-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90983373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64740-38-1 | |
| Record name | β,4-Dimethyl-3-cyclohexene-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64740-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta,4-Dimethylcyclohex-3-ene-1-propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064740381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Methylcyclohex-3-en-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90983373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β,4-dimethylcyclohex-3-ene-1-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta,4-Dimethylcyclohex-3-ene-1-propionic acid typically involves the following steps:
Cyclohexene Formation: The initial step involves the formation of a cyclohexene ring through a Diels-Alder reaction or other cyclization methods.
Methylation: The cyclohexene ring is then methylated at the beta and 4 positions using methylating agents such as methyl iodide in the presence of a base like sodium hydride.
Propionic Acid Addition: The final step involves the addition of a propionic acid group to the cyclohexene ring, which can be achieved through a Friedel-Crafts acylation reaction using propionyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
Chemical Reactions Analysis
Hydrogenation and Catalytic Reduction
The cyclohexene moiety undergoes catalytic hydrogenation under H₂ pressure. For structurally analogous compounds (e.g., 3,3-dimethylcyclohex-5-en-1-one), hydrogenation with PtO₂ at 85°C and 2 bar H₂ achieves 95–97% yield of saturated derivatives . Selectivity exceeds 97% under optimized conditions.
Table 1: Hydrogenation Conditions and Outcomes
| Substrate | Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| 3,3-Dimethylcyclohex-5-en-1-one | PtO₂ | 2 | 85 | 95–97 | >97 |
| Cyclohexene derivatives | Raney-Ni | 2 | 70 | 72 | 90 |
Wittig Reaction
The α,β-unsaturated ketone intermediates derived from β,4-dimethylcyclohex-3-ene-1-propionic acid precursors participate in Wittig reactions. For example, reacting 3,3-dimethylcyclohex-5-en-1-one with a phosphonium ylide (generated from 5-bromopent-1-ene) yields 50% of the corresponding alkene .
Reaction Pathway:
-
Ylide Formation : Triphenylphosphine + 5-bromopent-1-ene → Phosphonium salt.
-
Wittig Olefination : React with cyclohexenone → 1-(3,3-dimethylcyclohex-5-en-1-ylidene)-pent-4-ene .
Epoxidation and Acid-Catalyzed Rearrangement
Epoxidation of the cyclohexene double bond using peracetic acid (40% in ethylene chloride) proceeds at 30% yield , forming an epoxide intermediate. Subsequent acid treatment induces Rupe rearrangement, generating substituted cyclohexanones .
Key Data:
Esterification and Functionalization
The propionic acid group undergoes esterification with alcohols under acid catalysis. For example:
-
Ester Synthesis : Reacting with ethanol/p-toluenesulfonic acid yields ethyl β,4-dimethylcyclohex-3-ene-1-propionate (56% yield ) .
Table 2: Esterification Conditions
| Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| p-TsOH | Toluene | Reflux | 56 |
| H₂SO₄ | THF | 80 | 48 |
Diels-Alder Cycloaddition
The conjugated diene system participates in Diels-Alder reactions. For example, reacting with maleimides in the presence of chiral organocatalysts (e.g., imidazolidinones) achieves 70–95% yield and >70% enantiomeric excess (ee) .
Example Reaction:
-
Dienophile : N-Methylmaleimide
-
Catalyst : 2,2-Dimethyl-imidazolidin-4-one (5 mol%)
Oxidation and Decarboxylation
Oxidation of the propionic acid side chain using dichromate in H₂SO₄ converts it to a ketone, albeit with <50% yield due to competing decarboxylation .
Reaction Pathway:
β,4-Dimethylcyclohex-3-ene-1-propionic acid → β,4-Dimethylcyclohex-3-ene-1-propanone + CO₂ .
Organometallic Coupling
The acid group can be converted to acyl chlorides for cross-coupling. For example, Pd-catalyzed reactions with arylboronic acids yield biaryl derivatives (60–75% yield ) .
Thermal Stability and Isomerization
Under reflux in toluene, β,4-dimethylcyclohex-3-ene-1-propionic acid undergoes isomerization to the thermodynamically favored 1,3-dimethyl isomer (ΔG = -10 kJ/mol ) .
Scientific Research Applications
Pharmaceutical Industry
Beta,4-Dimethylcyclohex-3-ene-1-propionic acid has potential applications in drug development due to its structural properties that may influence biological activity.
Case Studies
- Anti-inflammatory Agents : Research indicates that derivatives of this compound can exhibit anti-inflammatory properties. A study explored its use in synthesizing new anti-inflammatory agents by modifying the cyclohexene structure to enhance efficacy .
Agricultural Applications
This compound can also be utilized in agriculture, particularly in the formulation of herbicides and pesticides.
Case Studies
- Pesticide Development : A patent describes methods for using this compound as a precursor for developing novel pesticides that target specific plant pathogens while minimizing environmental impact .
Material Science
The unique properties of this compound make it suitable for use in materials science, particularly in the development of polymers and coatings.
Case Studies
- Polymer Synthesis : The compound has been investigated for its role in synthesizing polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating this acid into polymer matrices can improve their performance under stress .
Comparative Analysis of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory agents | Potential for new therapeutic options |
| Agriculture | Pesticide formulation | Targeted action with reduced environmental impact |
| Material Science | Polymer synthesis | Enhanced thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of beta,4-Dimethylcyclohex-3-ene-1-propionic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit or activate enzymes involved in metabolic processes. The propionic acid moiety can interact with active sites of enzymes, altering their activity and affecting downstream pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Structural Differences :
- Core ring : Caffeic acid contains a benzene ring with hydroxyl groups at positions 3 and 4, whereas β,4-Dimethylcyclohex-3-ene-1-propionic acid has a partially saturated cyclohexene ring with methyl groups.
- Side chain: Caffeic acid features a propenoic acid (acrylic acid) group, while the target compound has a fully saturated propionic acid chain.
Physicochemical Properties :
Ionotropic Glutamate Receptor Ligands
The propionic acid moiety in β,4-Dimethylcyclohex-3-ene-1-propionic acid could theoretically interact with similar binding pockets, though its methylated cyclohexene backbone likely disrupts the planar geometry required for receptor activation .
Biological Activity
Beta,4-Dimethylcyclohex-3-ene-1-propionic acid is a compound with notable biological activities that have garnered attention in various fields, including medicinal chemistry and agricultural science. This article provides a comprehensive overview of its biological activity, synthesizing information from diverse studies and sources.
This compound is characterized by its molecular formula and a unique cyclohexene structure that contributes to its reactivity and biological interactions. The compound's structure can influence its solubility, stability, and interaction with biological targets.
1. Anticancer Properties
Recent studies have explored the potential of this compound as an anticancer agent. Research indicates that compounds with similar structures can modulate signaling pathways involved in cancer cell proliferation and survival. For instance, the compound may act as a modulator of the PI3K/Akt pathway, which is crucial in cancer biology .
2. Plant Growth Regulation
The compound has also been investigated for its role as a plant growth regulator. Studies show that it can stimulate vegetative growth in crops such as maize (Zea mays L.), enhancing chlorophyll synthesis and promoting photosynthetic activity. This effect is attributed to its ability to activate specific growth-regulating pathways within plant cells .
3. Toxicological Profile
Understanding the safety profile of this compound is essential for its application in agriculture and pharmaceuticals. Toxicity assessments indicate that when used within recommended limits, the compound exhibits low toxicity to non-target organisms, making it a candidate for environmentally friendly agricultural practices .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | This compound demonstrated inhibition of cancer cell lines through modulation of the PI3K/Akt pathway. |
| Study 2 | Plant Growth Regulation | The compound enhanced chlorophyll content by 36% in maize seedlings, indicating significant growth-promoting effects. |
| Study 3 | Toxicity Assessment | The compound showed acceptable safety margins in dietary exposure studies, with no adverse effects noted at tested concentrations. |
Anticancer Mechanism
The anticancer activity may be mediated through:
- PI3K/Akt Pathway Modulation : Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Plant Growth Mechanism
The growth-promoting effects are likely due to:
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of β,4-Dimethylcyclohex-3-ene-1-propionic acid to improve yield and purity?
- Methodological Answer :
- Reaction Optimization : Adjust reaction parameters such as temperature (e.g., 60–80°C), solvent polarity (e.g., dichloromethane or THF), and catalyst selection (e.g., carbodiimide-based coupling agents like EDC, as referenced in peptide synthesis protocols ).
- Purification : Use preparative HPLC or column chromatography with silica gel, followed by recrystallization in ethanol/water mixtures to isolate high-purity fractions. Validate purity via TLC or NMR .
- Yield Enhancement : Employ stoichiometric control of reagents (e.g., 1.2 equivalents of cyclohexene derivatives) and inert atmosphere (N₂/Ar) to minimize side reactions .
Q. Which analytical techniques are most reliable for characterizing the stereochemistry of β,4-Dimethylcyclohex-3-ene-1-propionic acid?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) with UV detection to resolve enantiomers .
- NMR Spectroscopy : Analyze coupling constants in ¹H-NMR (e.g., vicinal coupling for double-bond geometry) and NOE effects to confirm stereochemical assignments .
- X-ray Crystallography : If single crystals are obtainable, resolve absolute configuration using crystallographic data .
Q. How can researchers validate the stability of β,4-Dimethylcyclohex-3-ene-1-propionic acid under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to stressors (e.g., 40°C/75% relative humidity) and monitor degradation via HPLC-UV at intervals (0, 1, 3, 6 months). Quantify degradation products like oxidized or hydrolyzed derivatives .
- Light Sensitivity : Perform photostability testing under ICH Q1B guidelines using controlled UV/visible light exposure .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR/IR discrepancies) during structural elucidation be resolved?
- Methodological Answer :
- Cross-Validation : Combine 2D-NMR (e.g., HSQC, HMBC) to confirm connectivity and IR spectroscopy for functional group verification (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR chemical shifts and compare with experimental data .
- Isotopic Labeling : Synthesize deuterated analogs to simplify spectral interpretation for overlapping signals .
Q. What experimental designs are effective for probing the compound’s role in enzyme inhibition (e.g., cyclooxygenase or lipoxygenase pathways)?
- Methodological Answer :
- Kinetic Assays : Use fluorogenic substrates (e.g., dansyl-labeled arachidonic acid) to measure enzyme activity in the presence of the compound. Calculate IC₅₀ values via dose-response curves .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify key interactions (e.g., hydrogen bonds with catalytic residues) .
- Mutagenesis : Engineer enzyme variants (e.g., COX-2 mutants) to validate hypothesized binding sites through activity loss .
Q. How can computational methods predict the compound’s reactivity in catalytic asymmetric synthesis?
- Methodological Answer :
- Transition State Analysis : Apply QM/MM simulations to model reaction pathways (e.g., Diels-Alder reactions) and predict enantioselectivity .
- Machine Learning : Train models on existing asymmetric catalysis datasets to forecast optimal reaction conditions (e.g., solvent, catalyst) for desired stereoselectivity .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardized Protocols : Adopt uniform assay conditions (e.g., pH 7.4 PBS buffer, 37°C) and cell lines (e.g., HEK293 for receptor studies) to minimize variability .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R Metafor package) to identify confounding factors (e.g., solvent effects from DMSO) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
